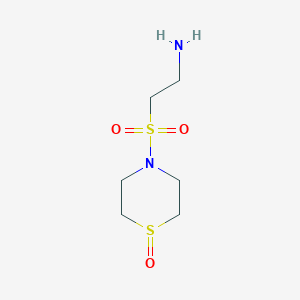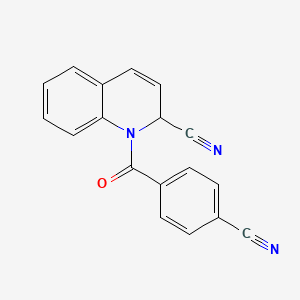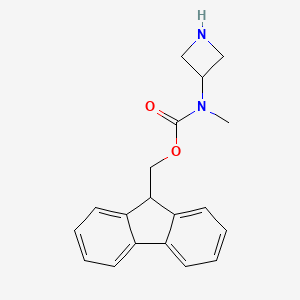
9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorenyl group, an azetidine ring, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorenyl Group: This step involves the synthesis of the fluorenyl group, which can be achieved through various organic reactions such as Friedel-Crafts alkylation.
Introduction of the Azetidine Ring: The azetidine ring is introduced through cyclization reactions, often involving azetidine precursors and suitable catalysts.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group through the reaction of the fluorenyl-azetidine intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenyl alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and the development of new materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand for receptor binding studies.
Medicine: In the field of medicine, the compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activity, making it a candidate for drug development and medicinal chemistry research.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for specialized applications requiring high-performance materials.
Mecanismo De Acción
The mechanism of action of 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate involves its interaction with specific molecular targets. The fluorenyl group may facilitate binding to hydrophobic pockets in proteins, while the azetidine ring and carbamate group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate: This compound is similar but lacks the N-methyl group, which may affect its chemical and biological properties.
9H-Fluoren-9-ylmethyl N-(pyrrolidin-3-yl)-N-methyl-carbamate: This compound has a pyrrolidine ring instead of an azetidine ring, leading to differences in reactivity and binding affinity.
9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-ethyl-carbamate: This compound has an ethyl group instead of a methyl group, which may influence its solubility and pharmacokinetics.
Uniqueness: The uniqueness of 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across various fields of research and industry.
Propiedades
Fórmula molecular |
C19H20N2O2 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C19H20N2O2/c1-21(13-10-20-11-13)19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,20H,10-12H2,1H3 |
Clave InChI |
KCJJXLSZUGEWMB-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CNC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



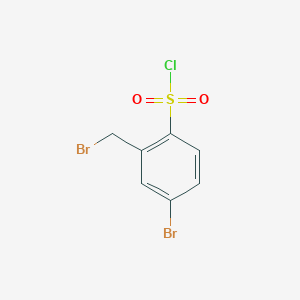
![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)

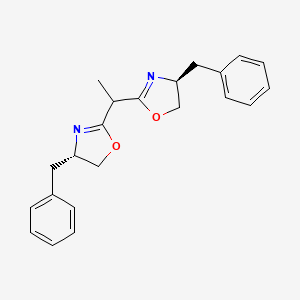
![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)
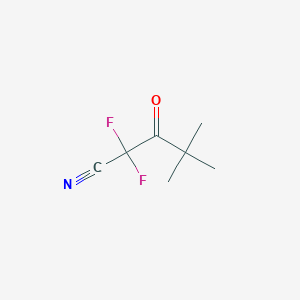
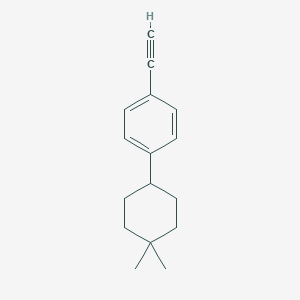
![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)

![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)
